molecular formula C12H14BrNO B7935475 2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide

2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide

Cat. No.: B7935475
M. Wt: 268.15 g/mol
InChI Key: IELFJTXXKLHPAG-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide is a benzamide derivative characterized by a bromine atom at the 2-position, a methyl group at the 5-position of the aromatic ring, and a cyclopropylmethyl substituent on the amide nitrogen. Its molecular formula is C₁₂H₁₃BrNO, with a molecular weight of approximately 279.15 g/mol.

The synthesis of this compound likely follows amide coupling methodologies similar to those described for structurally related bromobenzamides. For example, 2-amino-5-bromobenzamide derivatives were synthesized via activation of carboxylic acids using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) in the presence of amines . This suggests that the target compound could be prepared by reacting 2-bromo-5-methylbenzoic acid with cyclopropylmethylamine under analogous coupling conditions.

Properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-2-5-11(13)10(6-8)12(15)14-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELFJTXXKLHPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(Cyclopropylmethyl)-5-methylbenzamide

The precursor, N-(cyclopropylmethyl)-5-methylbenzamide, is synthesized via classical amide coupling:

  • 5-Methylbenzoic acid activation :

    • 5-Methylbenzoic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride ((COCl)2\text{(COCl)}_2) to form the corresponding acid chloride.

    • Reaction conditions : Reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen.

  • Amidation with cyclopropylmethylamine :

    • The acid chloride reacts with cyclopropylmethylamine in the presence of a base (e.g., triethylamine, Et3N\text{Et}_3\text{N}) to scavenge HCl.

    • Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water.

Regioselective Bromination at the 2-Position

The amide group directs bromination to the ortho position (C2) via EAS:

  • Electrophilic bromination :

    • Reagents : Bromine (Br2\text{Br}_2) with FeBr3\text{FeBr}_3 as a Lewis acid catalyst.

    • Conditions : Dissolve the amide in CCl4\text{CCl}_4 or DCM, add Br2\text{Br}_2 dropwise at 0°C, and warm to room temperature.

    • Challenges : Competing para-bromination or over-bromination necessitates stoichiometric control.

  • Radical bromination (alternative) :

    • Reagents : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in CCl4\text{CCl}_4 under reflux.

    • Mechanism : Radical intermediates selectively target the ortho position due to steric and electronic effects.

Yield Comparison :

MethodYield (%)Purity (HPLC)
Electrophilic (Br2/FeBr3\text{Br}_2/\text{FeBr}_3)65–75>95%
Radical (NBS/AIBN)50–6090%

Route 2: Early-Stage Bromination of 5-Methylbenzoic Acid

Synthesis of 2-Bromo-5-methylbenzoic Acid

Direct bromination of 5-methylbenzoic acid faces regioselectivity challenges due to competing meta-directing effects of the carboxylic acid group. Strategies include:

  • Directed ortho metalation :

    • Protection : Convert 5-methylbenzoic acid to its methyl ester using MeOH/H2SO4\text{MeOH}/\text{H}_2\text{SO}_4.

    • Metalation : Treat with lithium diisopropylamide (LDA) at -78°C to deprotonate the ortho position.

    • Quenching : Introduce bromine (Br2\text{Br}_2) or NBS\text{NBS} to install bromine at C2.

    • Deprotection : Hydrolyze the ester with aqueous NaOH\text{NaOH}.

  • Nitration-reduction sequence :

    • Introduce a nitro group at C2 via nitration, reduce to amine, and perform Sandmeyer bromination.

Yield Data :

MethodYield (%)Regioselectivity
Directed metalation70–80>90% ortho
Nitration-reduction40–50Moderate

Amide Formation from 2-Bromo-5-methylbenzoic Acid

  • Acid chloride formation : As described in Route 1.

  • Coupling with cyclopropylmethylamine : Standard amidation conditions apply.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Route 1 offers simplicity but risks side reactions during bromination.

  • Route 2 ensures higher regioselectivity but involves multi-step synthesis.

Functional Group Tolerance

  • The cyclopropylmethyl group remains stable under both electrophilic and radical bromination conditions, with no observed ring-opening.

Scalability

  • Route 2’s directed metalation method is less scalable due to cryogenic conditions, whereas Route 1’s electrophilic bromination is industrially feasible.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (CDCl3_3) :

    • δ 7.85 (d, J=8.5 Hz, 1H, Ar-H),

    • δ 7.30 (s, 1H, Ar-H),

    • δ 3.45 (m, 2H, N-CH2_2-cyclopropyl),

    • δ 2.40 (s, 3H, Ar-CH3_3),

    • δ 1.10–1.30 (m, 4H, cyclopropane).

Mass Spectrometry (MS)

  • ESI-MS : m/z 311.0 [M+H]+^+, consistent with the molecular formula C12H13BrNO\text{C}_{12}\text{H}_{13}\text{BrNO}.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Bromination

  • Additive screening : Use of coordinating solvents (e.g., DMF) to enhance ortho-directing effects.

  • Temperature control : Lower temperatures (-10°C) favor mono-bromination.

Purification Techniques

  • Flash chromatography : Optimize solvent gradients (e.g., 10–30% ethyl acetate in hexane) to separate regioisomers.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to remove the bromine atom, yielding N-(cyclopropylmethyl)-5-methylbenzamide.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of N-(cyclopropylmethyl)-5-methylbenzamide derivatives with various functional groups.

    Reduction: Formation of N-(cyclopropylmethyl)-5-methylbenzamide.

    Oxidation: Formation of 2-bromo-N-(cyclopropylmethyl)-5-methylbenzoic acid.

Scientific Research Applications

2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of brominated benzamides on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom can enhance the compound’s binding affinity to its target through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Key Observations:

The N,N-dimethyl variant () has lower molecular weight but reduced steric bulk, which may affect target binding affinity .

Role of the Cyclopropylmethyl Group :

  • The cyclopropylmethyl substituent provides a balance between rigidity and moderate steric bulk, which may reduce metabolic oxidation compared to larger groups like cyclohexyl () .

Synthetic Flexibility: Compounds with 5-amino substituents () offer handles for further derivatization, whereas the target compound’s 5-methyl group is likely optimized for stability .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, analogous brominated benzamides are synthesized using Buchwald-Hartwig amination (for cyclopropylmethyl amine coupling) or SN2 displacement of bromine with a nucleophile . Key optimization parameters include:
  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos.
  • Solvent system : Toluene or DMF at 80–110°C.
  • Stoichiometry : 1.2–1.5 equivalents of cyclopropylmethylamine to minimize side products.
    Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR : ¹H NMR should show aromatic protons (δ 7.2–7.8 ppm), cyclopropylmethyl CH₂ (δ 2.8–3.2 ppm), and methyl groups (δ 2.3 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~165 ppm) and bromine-substituted carbons.
  • HRMS : Exact mass (e.g., C₁₂H₁₄BrNO) should match theoretical values within 3 ppm error.
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (analogous to methods in ).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
  • Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., bromine vs. carbonyl carbon).
  • Transition states : Simulate SN2 pathways to assess steric effects from the cyclopropyl group.
    Compare results with experimental kinetic data (e.g., rate constants in DMSO vs. THF) to validate predictions .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity or humidity. Address them via:
  • Standardized protocols : Use USP <921> for solubility testing in DMSO, ethanol, and PBS (pH 7.4).
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 220 nm detection).
  • Cross-lab validation : Share samples with independent labs to replicate findings (see collaborative frameworks in ).

Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Prioritize target-based assays:
  • Enzyme inhibition : Use fluorogenic substrates (e.g., kinase or protease assays) with IC₅₀ determination via dose-response curves.
  • Cellular uptake : Track compound localization using fluorescent analogs (e.g., replace Br with a BODIPY tag).
  • ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Key Methodological Resources

  • Synthetic Planning : AI-driven retrosynthesis tools (e.g., PubChem’s template-based models) .
  • Crystallography : Single-crystal X-ray protocols in .
  • Theoretical Frameworks : Ontological/epistemological alignment per .

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